molecular formula C8H7ClN2 B1304922 (4-Chlorophenyl)methylcyanamide CAS No. 32111-91-4

(4-Chlorophenyl)methylcyanamide

Cat. No.: B1304922
CAS No.: 32111-91-4
M. Wt: 166.61 g/mol
InChI Key: ZGJPDKIQHSZVFP-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of cyanamides and has been studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylcyanamide typically involves the reaction of 4-chlorobenzyl chloride with cyanamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylcyanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .

Scientific Research Applications

(4-Chlorophenyl)methylcyanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylcyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Chlorophenyl)methylcyanamide include:

  • (4-Chlorophenyl)methylamine
  • (4-Chlorophenyl)acetonitrile
  • (4-Chlorophenyl)urea

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a cyanamide group and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

32111-91-4

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

(4-chlorophenyl)-methylcyanamide

InChI

InChI=1S/C8H7ClN2/c1-11(6-10)8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

ZGJPDKIQHSZVFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC#N)Cl

Canonical SMILES

CN(C#N)C1=CC=C(C=C1)Cl

Key on ui other cas no.

32111-91-4

Origin of Product

United States

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